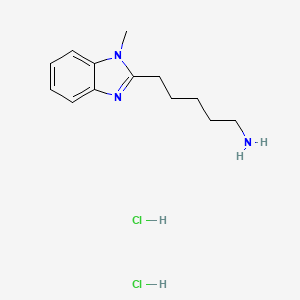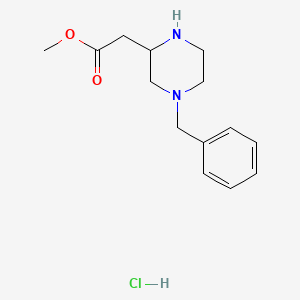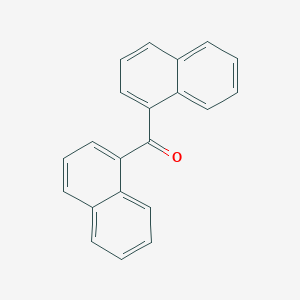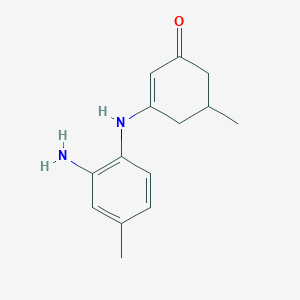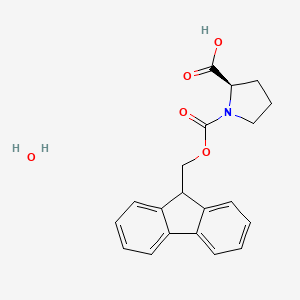
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate, also known as Fmoc-D-proline, is a synthetic amino acid derivative used in the field of biochemistry and biotechnology. It is an important building block in the synthesis of peptides and proteins, and is widely used in the field of peptide and protein research. Fmoc-D-proline is an important tool in the synthesis of peptides and proteins, and has been used in the development of novel drugs, vaccines, and diagnostics.
Wirkmechanismus
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene works by protecting the amino acid from unwanted reactions during the synthesis of peptides and proteins. The Fmoc group is removed by a base, such as a triethylamine, to reveal the protected amino acid. This process allows for the synthesis of more complex peptides and proteins.
Biochemical and Physiological Effects
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene has been shown to have no significant biochemical or physiological effects on humans or animals. It is used as a tool in the synthesis of peptides and proteins, and does not have any direct biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to use reagent, and it is also relatively stable. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is a versatile reagent, and can be used in a variety of peptide and protein synthesis experiments.
However, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene also has some limitations. It is not suitable for use in the synthesis of proteins with disulfide bonds, and it can also be difficult to remove from peptides and proteins. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene can be toxic in large quantities, and must be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene. It could be used in the development of novel drugs and therapeutics, as well as in the study of enzyme and receptor interactions. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene could be used in the development of more efficient and cost-effective peptide and protein synthesis methods. Finally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene could be used in the development of new methods for the detection and quantification of peptides and proteins.
Synthesemethoden
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is synthesized through a process known as Fmoc-protection. In this process, the amino acid is first protected by a Fmoc group, which is a fluorenylmethoxycarbonyl group. The Fmoc group is then removed by a base, such as a triethylamine, to reveal the protected amino acid. This process is used to protect the amino acid from unwanted reactions, and to allow for the synthesis of more complex peptides and proteins.
Wissenschaftliche Forschungsanwendungen
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is used in a variety of scientific research applications. It is used in the synthesis of peptides and proteins, and is also used in the development of novel drugs, vaccines, and diagnostics. N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is also used in the study of enzyme and receptor interactions, and in the development of drugs and therapeutics.
Eigenschaften
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,22,23);1H2/t18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXUTMZCBWVAA-GMUIIQOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
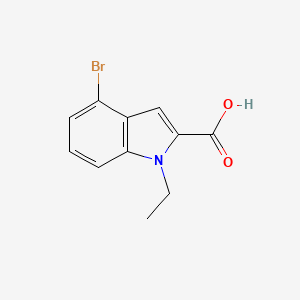
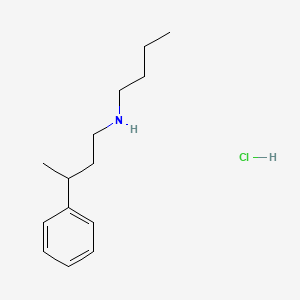
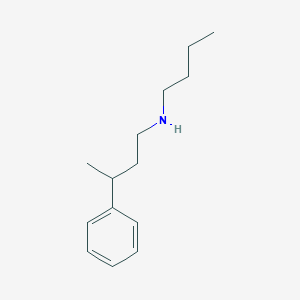
amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
